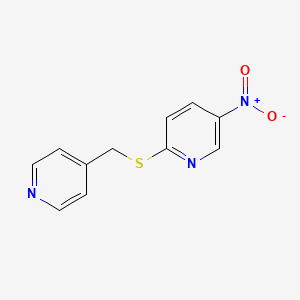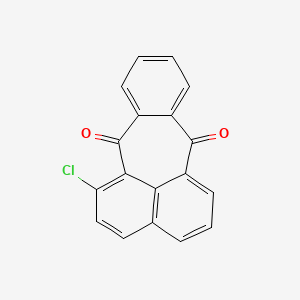
1-Chloro-7,12-pleiadenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-7,12-pleiadenedione is a chemical compound that belongs to the class of organic compounds known as pleiadene derivatives. These compounds are characterized by their unique polycyclic aromatic structure, which imparts distinct chemical and physical properties. The presence of a chlorine atom and two ketone groups in its structure makes this compound an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Chloro-7,12-pleiadenedione typically involves multi-step organic reactions. One common method includes the chlorination of pleiadene derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Chloro-7,12-pleiadenedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and properties.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and organometallic compounds.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be useful in the synthesis of more complex molecules.
Applications De Recherche Scientifique
1-Chloro-7,12-pleiadenedione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-Chloro-7,12-pleiadenedione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic aromatic structure allows it to fit into specific binding sites, altering the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
1-Chloro-7,12-pleiadenedione can be compared with other pleiadene derivatives and polycyclic aromatic compounds. Similar compounds include:
1-Bromo-7,12-pleiadenedione: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
7,12-Dihydropleiadene: Lacks the chlorine and ketone groups, resulting in different chemical properties and uses.
1,4-Naphthoquinone: A simpler polycyclic aromatic compound with two ketone groups, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and polycyclic structure, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
3508-73-4 |
|---|---|
Formule moléculaire |
C18H9ClO2 |
Poids moléculaire |
292.7 g/mol |
Nom IUPAC |
1-chloropleiadene-7,12-dione |
InChI |
InChI=1S/C18H9ClO2/c19-14-9-8-10-4-3-7-13-15(10)16(14)18(21)12-6-2-1-5-11(12)17(13)20/h1-9H |
Clé InChI |
KSURUOCVQMGISN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC4=C3C(=C(C=C4)Cl)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
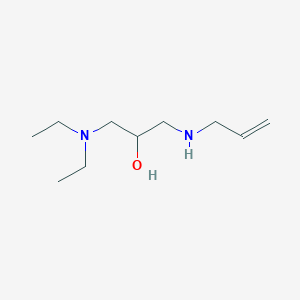
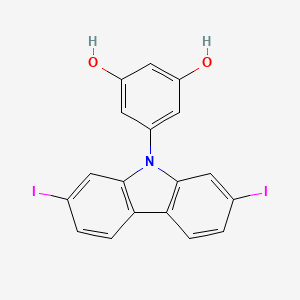
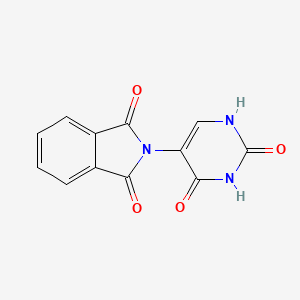
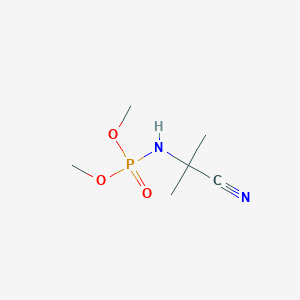
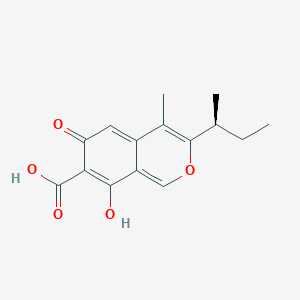
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)

![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
